

what is the chemical structure of littorine

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Compound of Interest		
Compound Name:	Littorine	
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An In-depth Technical Guide to the Chemical Structure of **Littorine** for Researchers, Scientists, and Drug Development Professionals.

Abstract

Littorine is a naturally occurring tropane alkaloid found in a variety of plant species, including those of the Datura and Atropa genera.[1][2][3][4] As a key intermediate in the biosynthesis of other pharmacologically significant alkaloids such as hyoscyamine and scopolamine, **littorine** is of considerable interest to researchers in natural product chemistry, pharmacology, and drug development. This document provides a comprehensive overview of the chemical structure of **littorine**, including its stereochemistry, physicochemical properties, and biosynthetic pathway. Detailed experimental methodologies for its isolation and analysis are also presented, along with a summary of its quantitative data.

Chemical Structure and Nomenclature

Littorine is an ester of tropine and (R)-(-)-3-phenyl-lactic acid. The core of its structure is the 8-methyl-8-azabicyclo[3.2.1]octane ring system, characteristic of tropane alkaloids.

• IUPAC Name: (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-3-phenylpropanoate[5]

• CAS Number: 21956-47-8

Molecular Formula: C17H23NO3

SMILES: CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)--INVALID-LINK--O



The stereochemistry of **littorine** is a critical aspect of its chemical identity. The molecule possesses specific stereocenters that define its three-dimensional structure and biological activity.

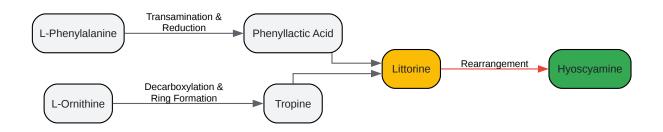
Physicochemical Properties

A summary of the key physicochemical properties of **littorine** is provided in the table below. This data is essential for its handling, formulation, and analysis in a laboratory setting.

Property	Value	Source
Molecular Weight	289.37 g/mol	
Melting Point	80 °C	
Appearance	Solid powder	<u>.</u>
Exact Mass	289.1678	<u>.</u>
Elemental Analysis	C: 70.56%, H: 8.01%, N: 4.84%, O: 16.59%	-

Biosynthesis of Littorine

Littorine plays a crucial role as an intermediate in the biosynthesis of other tropane alkaloids. The biosynthetic pathway begins with the amino acid L-phenylalanine, which is converted to phenyllactic acid. This acid then forms an ester with tropine, which is derived from L-ornithine, to yield **littorine**. Subsequently, **littorine** can undergo rearrangement to form hyoscyamine.



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Caption: Biosynthetic pathway of **littorine** and its conversion to hyoscyamine.



Experimental Protocols Isolation of Littorine from Plant Material

The following is a general protocol for the isolation of **littorine** from plant sources such as Datura stramonium.

Materials:

- Dried and powdered plant material (e.g., roots)
- Methanol
- Hydrochloric acid (1 M)
- · Ammonia solution
- Dichloromethane
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography
- Solvent systems for chromatography (e.g., dichloromethane/methanol mixtures)

Procedure:

- Extraction: Macerate the powdered plant material in methanol for 48 hours at room temperature. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.
- Acid-Base Extraction: Dissolve the crude extract in 1 M hydrochloric acid and filter. Wash the
 acidic solution with dichloromethane to remove neutral and weakly basic compounds. Basify
 the aqueous layer with ammonia solution to a pH of 9-10.
- Solvent Partitioning: Extract the basified aqueous solution with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.



- Chromatographic Purification: Subject the crude alkaloid fraction to column chromatography on silica gel. Elute with a gradient of dichloromethane and methanol. Collect the fractions and monitor by thin-layer chromatography (TLC).
- Crystallization: Combine the fractions containing **littorine** and evaporate the solvent. Recrystallize the residue from an appropriate solvent system to obtain pure **littorine**.

Analytical Methods

The identification and quantification of **littorine** can be performed using various analytical techniques.

- High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column can be used with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution. Detection is typically performed using a UV detector at a wavelength of approximately 210 nm.
- Gas Chromatography-Mass Spectrometry (GC-MS): **Littorine** can be analyzed by GC-MS after derivatization to increase its volatility. This technique provides information on both the retention time and the mass spectrum of the compound, allowing for definitive identification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are
 powerful tools for the structural elucidation of littorine. The chemical shifts and coupling
 constants of the protons and carbons provide detailed information about the molecular
 structure and stereochemistry.

Biological Significance and Applications

Littorine's primary significance lies in its role as a biosynthetic precursor to other tropane alkaloids with established pharmacological activities. Research into the biosynthesis of these alkaloids is crucial for developing biotechnological production methods. Furthermore, understanding the structure and reactivity of **littorine** can inform the design and synthesis of novel therapeutic agents that may interact with cholinergic pathways. Its applications in research are primarily focused on studies of cognitive enhancement and neurodegenerative diseases.



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